2-Amino-4-(benzyloxy)-5-methoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is synthesized using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile . Similarly, 2-amino-3-benzyl-3,5-dicyano-6-methoxy-4-phenyl-3,4-dihydropyridines are synthesized from benzylmalononitriles and benzylidenemalononitrile . These methods involve the use of mild bases, catalysts like triethylbenzylammonium chloride in aqueous media, and other reagents to facilitate the formation of the desired heterocyclic structures .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within a molecule . For example, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by X-ray single crystal diffraction .
Chemical Reactions Analysis
The compounds synthesized in these studies are often intermediates for further chemical transformations. For instance, Schiff bases are obtained by treating intermediates with 1,3-disubstituted pyrazole-4-carboxaldehyde . The reactivity of the amino group in 4-aminobenzonitriles is also explored, with studies showing that the amino group can have a pyramidal character, influencing the molecule's reactivity and intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of substituents like methoxy groups can influence the molecule's polarity, solubility, and overall reactivity. The crystal packing and intermolecular hydrogen bonding patterns, as seen in the co-crystal of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, can affect the compound's melting point and stability .
Scientific Research Applications
Synthesis Applications
Gefitinib Synthesis : Utilized in the synthesis of Gefitinib, an anti-cancer drug, through a process involving transfer hydrogenation and Dimroth rearrangement (Jin et al., 2005).
Anti-tumor Activities : An intermediate in the synthesis of novel 4-aminoquinazoline derivatives, demonstrating activities against Bcap-37 cell proliferation, a type of breast cancer cell (Li, 2015).
Synthesis of 2-Aminobenzonitriles : Employed in a one-pot fashion to synthesize 2-aminobenzonitriles, which are useful for rapid synthesis of benzoxazinones (Chen et al., 2018).
Synthesis of Pyrimidine Derivatives : Involved in the preparation of pyrimidine derivatives for potential antiviral activity studies (Mahmoud et al., 2011).
Corrosion Inhibition Studies : Used in the study of corrosion inhibition properties on mild steel, showing significant inhibition efficiency (Verma et al., 2015).
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer : A derivative, 4‐(2‐((2‐hydroxybenzyl)amino)ethyl)‐2,5‐dimethoxybenzonitrile, has been extensively used as a selective serotonin 2A receptor agonist in studies exploring its potential for photodynamic therapy in cancer treatment (Rørsted et al., 2021).
Other Applications
Synthesis of α-Amino Acids : Acts as a chiral synthon for the preparation of optically pure α-amino aldehydes and α-amino acids (Morita et al., 2001).
Novel Fluorescent Compounds : Involved in the synthesis of novel fluorescent compounds with potential applications in molecular imaging and diagnostics (Pişkin et al., 2020).
Cholinesterase Inhibitors : Utilized in the synthesis of potential acetyl- and butyrylcholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's (Kos et al., 2021).
Iron(II)-Cyclopentadienyl Compounds : Formulated for use in compounds showing strong activity against colorectal and triple negative breast cancer cells (Pilon et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
This could result in a decrease in the production of leukotrienes, thereby reducing inflammation .
Biochemical Pathways
The compound is likely involved in the leukotriene metabolic pathway . By inhibiting Leukotriene A-4 hydrolase, it could disrupt the production of leukotrienes, affecting downstream inflammatory responses .
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability . For instance, its absorption rate would determine how quickly it enters the bloodstream, while its distribution would affect how it reaches its target. Its metabolism could alter its structure and function, and its rate of excretion would influence its duration of action .
Result of Action
The primary molecular effect of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is likely the inhibition of Leukotriene A-4 hydrolase, leading to a decrease in leukotriene production . This could result in a reduction in inflammation at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile . For example, extreme pH or temperature could denature the compound, reducing its effectiveness. Interactions with other molecules could either inhibit or enhance its activity .
properties
IUPAC Name |
2-amino-5-methoxy-4-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-14-7-12(9-16)13(17)8-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOSRWTZALOJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470839 | |
Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | |
CAS RN |
385785-02-4 | |
Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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